Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC14664556
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2O2 |
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Molecular Weight | 192.21 g/mol |
IUPAC Name | ethyl 1-ethyl-4-ethynylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C10H12N2O2/c1-4-8-7-12(5-2)11-9(8)10(13)14-6-3/h1,7H,5-6H2,2-3H3 |
Standard InChI Key | XUGDWVLVXHXHSW-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C(=O)OCC)C#C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at the 1-, 3-, and 4-positions define its unique chemical identity:
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1-Position: An ethyl group (-CH2CH3) enhances steric bulk and influences regioselectivity in reactions .
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3-Position: A carboxylate ester (-COOEt) introduces polarity and serves as a handle for further functionalization .
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4-Position: An ethynyl group (-C≡CH) contributes sp-hybridized carbon reactivity, enabling click chemistry or cross-coupling reactions .
The molecular formula is C9H12N2O2, with a molecular weight of 180.21 g/mol. Quantum mechanical calculations predict a planar pyrazole ring with slight distortion due to substituent effects .
Synthetic Methodologies
Esterification of Pyrazole Carboxylic Acids
A common route to pyrazole carboxylates involves esterifying pyrazole-4-carboxylic acids. For example, ethyl 1H-pyrazole-4-carboxylate is synthesized via reaction with ethanol and thionyl chloride (SOCl2) under mild conditions (0–20°C, 3 hours), achieving 80% yield :
This method could be adapted for the target compound by introducing ethynyl and ethyl groups at the 4- and 1-positions, respectively, via Sonogashira coupling or alkylation .
One-Pot Multicomponent Reactions
Recent advances demonstrate efficient one-pot syntheses of pyrazole derivatives. For instance, ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate is prepared using 3-hydrazineylquinoxalin-2(1H)-one and ethyl 2-formyl-3-oxopropionate . This strategy minimizes purification steps and improves scalability, suggesting potential applicability to the target compound.
Physicochemical Properties
Property | Value/Range | Source |
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Solubility | Miscible with acetone | |
Melting Point | Not reported | – |
Stability | Sensitive to strong acids, bases, oxidizers | |
Lipophilicity (LogP) | Estimated ~2.1 (calculated) | – |
The ethynyl group’s electron-withdrawing effect slightly reduces solubility in nonpolar solvents compared to non-acetylenic analogs .
Comparative Analysis with Analogous Pyrazole Derivatives
The ethynyl group distinguishes the target compound, enabling unique reactivity absent in amino-substituted analogs.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Introducing ethynyl groups requires palladium catalysts, increasing cost .
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Stability Issues: Acetylenic bonds may decompose under acidic or oxidative conditions .
Future research should prioritize:
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